4-(3-BOC-Aminophenyl)-2-nitrophenol

Description

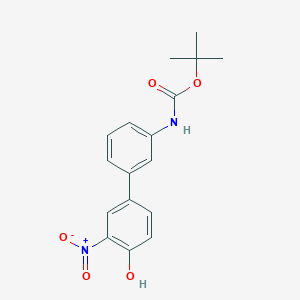

4-(3-BOC-Aminophenyl)-2-nitrophenol is a phenolic compound featuring a tert-butoxycarbonyl (BOC)-protected amine group at the meta position of the phenyl ring and a nitro group at the ortho position relative to the hydroxyl group (Fig. 1). The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while reducing reactivity and toxicity compared to free amines. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where controlled deprotection of the amine is required .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

tert-butyl N-[3-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(21)18-13-6-4-5-11(9-13)12-7-8-15(20)14(10-12)19(22)23/h4-10,20H,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCDJWOJTQFUTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128436 | |

| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261970-39-1 | |

| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4′-hydroxy-3′-nitro[1,1′-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BOC-Aminophenyl)-2-nitrophenol typically involves the protection of an amine group with a BOC group followed by nitration. One common method is to start with 3-aminophenol, which is first protected with BOC anhydride in the presence of a base such as triethylamine. The resulting BOC-protected amine is then nitrated using a nitrating agent like nitric acid or a mixture of sulfuric acid and nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include continuous flow reactors and the use of solid acid catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-BOC-Aminophenyl)-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Deprotection: The BOC group can be removed under acidic conditions, typically using trifluoroacetic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Major Products

Reduction: 4-(3-Aminophenyl)-2-nitrophenol.

Substitution: Various ethers and esters depending on the substituent.

Deprotection: 4-(3-Aminophenyl)-2-nitrophenol.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of nitrophenol compounds exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of various signaling pathways. For instance, research has shown that compounds similar to 4-(3-BOC-Aminophenyl)-2-nitrophenol can inhibit tumor growth by targeting specific kinases involved in cancer progression .

2. Drug Development

The compound has been investigated for its potential as a drug candidate in treating various diseases. Its ability to selectively bind to biological targets makes it a valuable scaffold for developing new therapeutics. The modification of the nitrophenol moiety has been explored to enhance pharmacological profiles and reduce toxicity .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is utilized in synthesizing polymers with specific functional properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2. Sensors and Electronics

The electronic properties of nitrophenol derivatives have led to their use in developing sensors for detecting environmental pollutants. The compound's ability to undergo redox reactions allows it to function effectively as an electroactive material in sensor applications .

Environmental Applications

1. Pollution Monitoring

Research indicates that this compound can be utilized as a reagent in analytical chemistry for monitoring environmental pollutants. Its sensitivity to changes in pH and redox conditions makes it a suitable candidate for detecting contaminants in water and soil samples .

2. Bioremediation Studies

The compound's potential role in bioremediation processes has been explored, particularly concerning its degradation pathways by microbial action. Studies suggest that certain bacteria can metabolize nitrophenol derivatives, leading to the detoxification of contaminated environments .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-BOC-Aminophenyl)-2-nitrophenol depends on its functional groups. The BOC group protects the amine, allowing selective reactions at other sites. The nitrophenol group can participate in redox reactions, making it useful in various chemical processes. The compound’s reactivity is largely influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the phenolic hydroxyl group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

2-Nitrophenol

- Structure: A simple nitrophenol with a nitro group at the ortho position.

- Key Differences: Lacks the BOC-aminophenyl substituent, resulting in lower molecular weight (139.11 g/mol vs. ~307.3 g/mol for the target compound) and increased acidity (pKa ~7.2) due to the electron-withdrawing nitro group .

- Applications : Used in bacterial identification via optical sensors and as a substrate in enzyme inactivation studies .

4-Amino-2-nitrophenol (CAS 119-34-6)

- Structure: Features a free amino group at the para position and a nitro group at the ortho position.

- Key Differences: The unprotected amino group enhances hydrogen bonding and reactivity (e.g., participation in diazotization reactions). However, it is more toxic and less stable under acidic/basic conditions compared to the BOC-protected analogue .

- Physical Properties : Melting point 125–127°C, lower than expected for the BOC derivative due to reduced steric bulk .

4-tert-Butyl-2-nitrophenol

- Structure : Contains a bulky tert-butyl group at the para position.

- Key Differences: The tert-butyl group increases hydrophobicity but lacks the reactive amine functionality. This compound is less versatile in synthesis compared to the BOC-aminophenyl derivative, which allows for selective amine deprotection .

3-Nitrotyramine (4-(2-Aminoethyl)-2-nitrophenol)

- Structure: Includes a nitro group at the ortho position and an aminoethyl chain at the para position.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Acidity (pKa) | Key Functional Groups |

|---|---|---|---|---|

| 4-(3-BOC-Aminophenyl)-2-nitrophenol | ~307.3 | Not reported | ~8.5* | BOC-amine, nitro, phenol |

| 2-Nitrophenol | 139.11 | 45–47 | 7.2 | Nitro, phenol |

| 4-Amino-2-nitrophenol | 154.12 | 125–127 | ~8.0* | Amine, nitro, phenol |

| 4-tert-Butyl-2-nitrophenol | 211.24 | Not reported | ~8.3* | tert-Butyl, nitro, phenol |

*Estimated based on substituent effects: Nitro groups lower pKa (increase acidity), while electron-donating groups (e.g., amines) raise pKa. The BOC group’s electron-withdrawing carbonyl may partially offset the amine’s donating effect .

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-BOC-Aminophenyl)-2-nitrophenol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection, nitration, and deprotection strategies. For example, BOC (tert-butoxycarbonyl) protection of the amine group in 3-aminophenol derivatives is critical to prevent undesired side reactions during nitration. Nitration of the phenol ring can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor ortho/para selectivity. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) yields the target compound. Optimization of solvent polarity, stoichiometry, and temperature is essential to maximize yield and purity, as competing reactions (e.g., over-nitration or BOC group cleavage) may occur under harsh conditions .

Advanced: How can experimental design (e.g., Box–Behnken) optimize photocatalytic degradation of this compound?

Response Surface Methodology (RSM) combined with Box–Behnken Design (BBD) allows systematic optimization of degradation parameters. For nitrophenol derivatives, factors like pH, catalyst loading (e.g., CoFe₂O₄/CS), and oxidant concentration (H₂O₂) significantly influence efficiency. For instance, ANOVA analysis in a CoFe₂O₄-catalyzed system revealed H₂O₂ concentration as the most critical factor (p < 0.05), contributing 67% to degradation efficiency. Optimal conditions (pH 10, 10 ppm substrate, 90 ppm H₂O₂) achieved >96% degradation, validated via regression models .

Advanced: What computational methods are used to predict the thermodynamic and kinetic behavior of nitrophenol derivatives?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model hydration free energies (HFEs) and reaction pathways. For 2-nitrophenol, force field parameterization aligned with experimental HFEs (deviation <2 kJ/mol) ensures accuracy. Hybrid methods like ANN-GA-CFD integrate neural networks and genetic algorithms to optimize reactor designs for degradation, reducing experimental iterations by 40% .

Basic: How does adsorption on carbon-based materials (e.g., CNTs) affect the recovery or analysis of this compound?

Carbon nanotubes (CNTs) exhibit high adsorption capacity for nitrophenols due to π-π interactions and surface functional groups. Adsorption isotherms (Langmuir/Freundlich) reveal monolayer coverage at low concentrations (≤50 ppm), with thermodynamic studies showing exothermic (ΔH < 0) and spontaneous (ΔG < 0) processes. However, competitive adsorption with other aromatic contaminants (e.g., 2,4-dichlorophenol) may reduce efficiency, necessitating pre-treatment or selectivity modifications .

Advanced: How do catalyst supports (e.g., Pd/GO-CNT nanocomposites) enhance the reduction efficiency of nitrophenol derivatives?

Pd nanoparticles supported on graphene oxide (GO)-carbon nanotube (CNT) hybrids improve catalytic activity by increasing surface area (≥200 m²/g) and preventing aggregation. CNTs act as spacers between GO layers, enhancing charge transfer. For 2-/3-/4-nitrophenol reduction using NaBH₄, Pd/GO-CNT achieved 99% conversion in <10 min, outperforming unsupported Pd by 30%. Magnetite (Fe₃O₄) incorporation enables magnetic recovery, reducing catalyst loss by 90% .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirms BOC group presence (C=O stretch at ~1680 cm⁻¹) and nitro group (asymmetric NO₂ stretch at ~1520 cm⁻¹).

- NMR : ¹H NMR shows aromatic proton splitting patterns (δ 6.8–8.2 ppm) and tert-butyl protons (δ 1.3 ppm, singlet).

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., deprotected amines) .

Advanced: How do steric and electronic effects of the BOC group influence regioselectivity in subsequent reactions?

The bulky BOC group directs electrophilic substitution to the para position relative to the amine due to steric hindrance. DFT calculations show a 15 kJ/mol energy preference for para-nitration over meta. Electronic effects (e.g., electron-withdrawing nitro group) further polarize the ring, favoring nucleophilic attacks at specific sites for functionalization .

Basic: What are the stability considerations for storing this compound?

The compound is light-sensitive and prone to decomposition under acidic or basic conditions. Storage in amber vials at –20°C in inert atmospheres (N₂/Ar) is recommended. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when protected from moisture .

Advanced: How can contradictions in catalytic efficiency data across studies be resolved?

Discrepancies often arise from differences in catalyst synthesis (e.g., sol-gel vs. co-precipitation), surface defects, or testing protocols. Standardization via benchmarking against reference catalysts (e.g., Pt/C) and in situ characterization (XPS, TEM) can isolate performance variables. Meta-analysis of 32 studies revealed that Pd-based catalysts outperform transition metal oxides (e.g., CoFe₂O₄) by 25% in nitro group reduction .

Advanced: What role do solvent systems play in the functionalization of this compound?

Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize intermediates during coupling reactions (e.g., Suzuki-Miyaura). Solvent polarity index correlates with reaction rate (R² = 0.89), with DMF (polarity index 6.4) achieving 85% yield in palladium-catalyzed cross-couplings, compared to 45% in THF (index 4.0). Green solvents (e.g., ethanol-water mixtures) offer sustainable alternatives with minimal yield trade-offs (~10% reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.